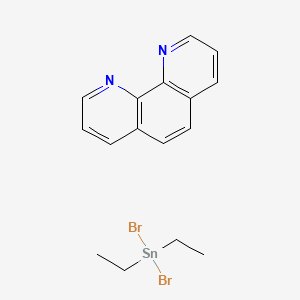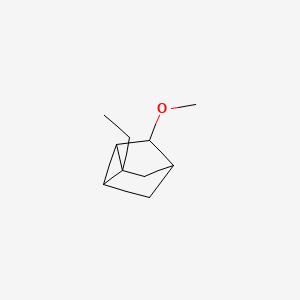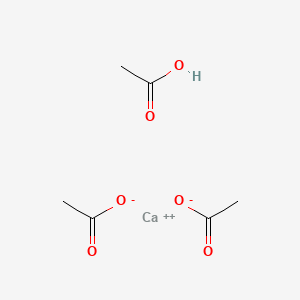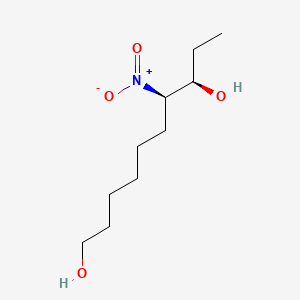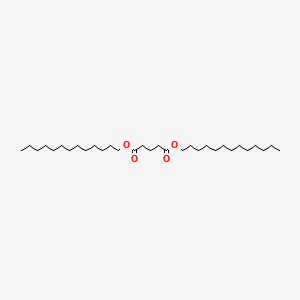
Ditridecyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyl glutarate is an ester compound with the molecular formula C31H60O4. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials. The compound is also known by its synonyms, such as ditridecyl pentanedioate and pentanedioic acid, ditridecyl ester .
Preparation Methods
Ditridecyl glutarate can be synthesized through the esterification of glutaric acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Ditridecyl glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutaric acid and tridecyl alcohol.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are glutaric acid and tridecyl alcohol .
Scientific Research Applications
Ditridecyl glutarate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ditridecyl glutarate primarily involves its role as a plasticizer. By integrating into polymer matrices, the compound reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased elongation and reduced brittleness. The molecular targets and pathways involved include the ester bonds in the polymer chains, which interact with the ester groups of this compound to achieve the desired plasticizing effect .
Comparison with Similar Compounds
Ditridecyl glutarate can be compared with other plasticizers, such as dioctyl sebacate (DOS), dibutoxyethoxyethoxyethyl adipate (DB(3E)A), and dibutoxyethoxyethyl phthalate (DBEEP). While all these compounds serve as plasticizers, this compound is unique due to its higher molecular weight and longer alkyl chains, which provide superior plasticizing efficiency and stability at elevated temperatures. Similar compounds include:
- Dioctyl sebacate (DOS)
- Dibutoxyethoxyethoxyethyl adipate (DB(3E)A)
- Dibutoxyethoxyethyl phthalate (DBEEP)
- Dialkyl diether glutarate (DADEG) .
Properties
CAS No. |
26720-13-8 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
ditridecyl pentanedioate |
InChI |
InChI=1S/C31H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-28-34-30(32)26-25-27-31(33)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
FVBSDVQDRFRKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


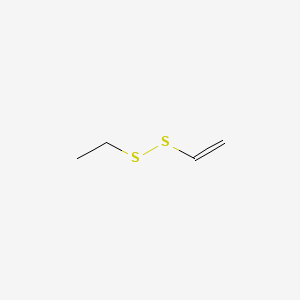
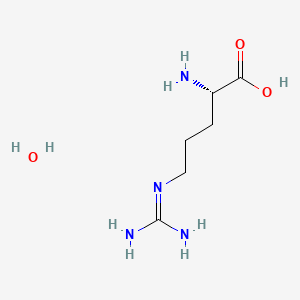
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
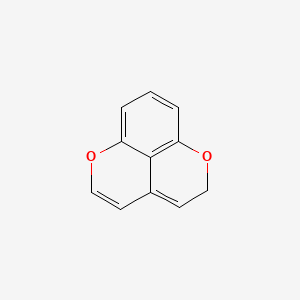

![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
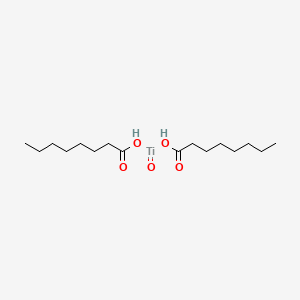
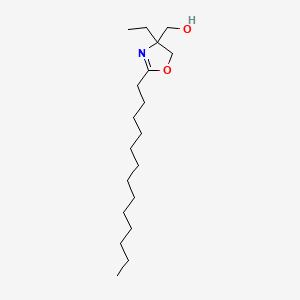
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
